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Compound of Interest
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Cat. No.: B1197488

For Research, Scientific, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from galactose, presents potential as a functional
ingredient in the food and beverage industry. As an aldonic acid, its structure, featuring a
carboxylic acid group, suggests utility as an acidulant, chelating agent, and stabilizer. The L-
form of galactonic acid is of particular interest as it can be produced via the reduction of D-
galacturonic acid, the primary monomer of pectin. This positions galactonic acid as a value-
added product from pectin-rich agricultural side-streams, such as citrus peels and sugar beet
pulp, aligning with trends in sustainable and circular economies.

These application notes provide an overview of the potential uses of galactonic acid in food
and beverage systems and offer detailed protocols for its evaluation. While not as widely
utilized as citric or gluconic acid, its unique properties merit investigation for novel product
development and formulation.

Potential Applications
Acidulant in Beverages and Confectionery

Galactonic acid can function as an acidulant, providing a mild, potentially less sharp tartness
compared to other organic acids. This characteristic could be advantageous in beverages,
candies, and jellies where a balanced flavor profile is desired.
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Key Functions:
e Flavor Enhancement: Contributes to the overall flavor profile by imparting a mild sourness.

e pH Control: Helps in controlling the pH of a product, which is crucial for taste, color stability,
and microbial inhibition.

o Preservative Action: By lowering the pH, it can inhibit the growth of spoilage microorganisms,
thus extending shelf life.

Chelating Agent to Prevent Oxidation

The polyhydroxycarboxylic acid structure of galactonic acid enables it to act as a chelating
agent, sequestering metal ions such as iron and copper. These metal ions can catalyze
oxidative reactions that lead to off-flavors, color degradation, and nutrient loss.

Key Functions:

o Color Stabilization: Prevents discoloration in products like canned fruits and vegetables by
binding with metal ions that can react with pigments.

» Flavor Preservation: Inhibits the development of rancidity in fats and oils by sequestering
metal ions that promote lipid oxidation.

» Antioxidant Synergist: Can enhance the activity of primary antioxidants by binding metal pro-
oxidants.

Stabilizer in Dairy Products and Dressings

As a sequestering agent, galactonic acid can interact with minerals like calcium, influencing
the texture and stability of various food systems.

Key Functions:

» Protein Stabilization: In dairy products, it may help prevent protein coagulation by binding
with calcium ions.

o Emulsion Stability: In dressings and sauces, it can contribute to the stability of the emulsion.
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Data Presentation

Table 1: Physicochemical Properties of Galactonic Acid

Property Value Source
Molecular Formula CeH1207 [1][2]
Molecular Weight 196.16 g/mol [1112]
pKa (Predicted) 3.35+£0.35

Melting Point 133-136 °C [1]
Appearance White solid [1]

Experimental Protocols

Protocol 1: Determination of Titratable Acidity and pH in

a Beverage Model System

Objective: To quantify the acidifying properties of galactonic acid in a simple beverage

system.

Materials:

Galactonic acid

Deionized water

pH meter, calibrated

Burette, magnetic stirrer, and beakers

Phenolphthalein indicator

Methodology:

Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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» Prepare a 1% (w/v) solution of galactonic acid in deionized water.

e Measure the initial pH of the solution using a calibrated pH meter.

o Pipette a 100 mL aliquot of the galactonic acid solution into a 250 mL beaker.
e Add 2-3 drops of phenolphthalein indicator.

e Place the beaker on a magnetic stirrer and begin gentle agitation.

« Titrate the solution with 0.1 M NaOH from a burette until a faint, permanent pink color is
observed.

e Record the volume of NaOH used.

o Calculate the titratable acidity as a percentage of galactonic acid using the following
formula: Titratable Acidity (%) = (V x M x E) / S x 100 Where:

o V = Volume of NaOH used (L)

o M = Molarity of NaOH (mol/L)

o E = Equivalent weight of galactonic acid (196.16 g/mol )
o S = Sample volume (mL)

Table 2: Parameters for Titratable Acidity Protocol

Parameter Value/Description

Sample 1% (w/v) Galactonic Acid Solution
Titrant 0.1 M Sodium Hydroxide
Indicator Phenolphthalein

Endpoint Faint, persistent pink color
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Protocol 2: Evaluation of Chelating Activity on Ferrous
lons (Fe?t)

Objective: To assess the ability of galactonic acid to chelate ferrous ions, a key pro-oxidant in
many food systems.

Materials:

Galactonic acid

Ferrous chloride (FeCl2)

Ferrozine

Deionized water

Spectrophotometer
Methodology:

o Prepare a series of galactonic acid solutions of varying concentrations (e.g., 0.1, 0.5, 1.0,
5.0 mg/mL) in deionized water.

 In a test tube, mix 1 mL of the galactonic acid solution with 3.7 mL of deionized water.
e Add 0.1 mL of 2 mM FeClz and vortex.

o After 3 minutes, add 0.2 mL of 5 mM ferrozine to initiate the reaction. Ferrozine will form a
colored complex with any unchelated Fe?*.

 Allow the mixture to stand for 10 minutes at room temperature.

» Measure the absorbance of the solution at 562 nm using a spectrophotometer. A control is
prepared using deionized water instead of the galactonic acid solution.

» Calculate the percentage of Fe2* chelating activity using the following formula: Chelating
Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
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o A_control = Absorbance of the control
o A_sample = Absorbance of the sample

Table 3: Parameters for Chelating Activity Protocol

Parameter Value/Description

Metal lon Source 2 mM Ferrous Chloride

Indicator 5 mM Ferrozine

Wavelength 562 nm

Control Deionized water in place of sample

Protocol 3: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference in taste exists between a control beverage
and a beverage acidified with galactonic acid.

Materials:
» Control beverage (e.g., a simple sugar-water solution)

o Test beverage (control beverage with a specific concentration of galactonic acid, pH-
matched with a common acidulant like citric acid if necessary for comparison)

e Presentation cups, coded with random 3-digit numbers
o Water for rinsing

e Untrained sensory panelists (minimum of 20)
Methodology:

o Prepare the control and test beverages.
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e For each panelist, present three coded samples. Two samples will be identical (either both
control or both test), and one will be different. The order of presentation should be
randomized for each panelist.

« Instruct panelists to taste each sample from left to right and identify the sample that is
different from the other two.

o Provide water for panelists to rinse their mouths between samples.
e Collect the responses.

e Analyze the results using a statistical table for triangle tests to determine if the number of
correct identifications is statistically significant.

Table 4: Parameters for Sensory Evaluation (Triangle Test) Protocol

Parameter Description

Test Type Triangle Test (Difference Test)

Samples Co.ntrol beverage and beverage with galactonic

acid

Panelists Untrained, minimum of 20

Task Identify the "odd" sample out of three

Analysis Statistical analysis of correct responses
Visualizations

Caption: Production pathway of L-Galactonic Acid from pectin-rich biomass.
Caption: Experimental workflow for evaluating galactonic acid in a beverage.

Caption: Mechanism of galactonic acid as a chelating agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Galactonic acid | C6H1207 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. L-Galactonic acid | C6H1207 | CID 12310779 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Galactonic Acid in the
Food and Beverage Industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1197488#applications-of-galactonic-acid-in-the-food-
and-beverage-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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